molecular formula C15H20ClN3O2 B2480229 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea CAS No. 2415466-38-3

1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea

Cat. No. B2480229
CAS RN: 2415466-38-3
M. Wt: 309.79
InChI Key: SXJWZFZLOVRRPN-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the cannabinoid receptors in the brain, which are responsible for regulating a wide range of physiological processes, including pain, mood, appetite, and memory.

Mechanism of Action

1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea exerts its effects by binding to the cannabinoid receptors in the brain, which are part of the endocannabinoid system. This system plays a critical role in regulating various physiological processes, including pain, mood, appetite, and memory. By binding to these receptors, 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea can modulate the activity of the endocannabinoid system, leading to a wide range of effects.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has been shown to have a wide range of biochemical and physiological effects, including reducing pain and inflammation, modulating mood and appetite, and improving memory and cognitive function. These effects are thought to be mediated by the compound's interaction with the endocannabinoid system, although the exact mechanisms are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea is its high affinity for the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of this compound is its relatively low selectivity for the cannabinoid receptors, which can lead to off-target effects and potential toxicity.

Future Directions

There are several potential future directions for research on 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea and other synthetic cannabinoids. One area of interest is the development of more selective compounds that target specific subtypes of the cannabinoid receptors, which could lead to more precise and effective therapeutic interventions. Another area of interest is the study of the effects of synthetic cannabinoids on the developing brain, as there is growing concern about the potential long-term effects of these compounds on cognitive function and behavior. Overall, further research on 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea and other synthetic cannabinoids has the potential to shed light on the complex interactions between the endocannabinoid system and various physiological processes, and may lead to the development of new therapies for a wide range of conditions.

Synthesis Methods

The synthesis of 1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea involves the reaction of 2-chlorobenzoyl isocyanate with 1-(oxan-4-yl)azetidine-3-amine in the presence of a suitable solvent and catalyst. This reaction results in the formation of the urea derivative, which can be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Several studies have shown that this compound can effectively reduce pain and inflammation in animal models, suggesting that it may have similar effects in humans.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c16-13-3-1-2-4-14(13)18-15(20)17-11-9-19(10-11)12-5-7-21-8-6-12/h1-4,11-12H,5-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJWZFZLOVRRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea

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